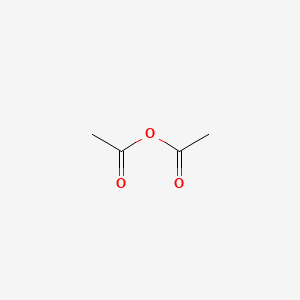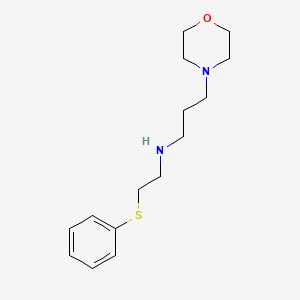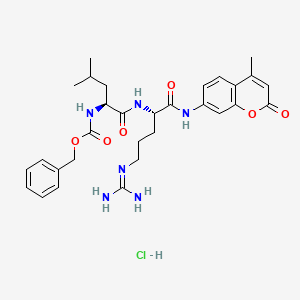
Z-Leu-Arg-AMC hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Leu-Arg-AMC hydrochloride is a synthetic peptide that is widely used in laboratory experiments to study biochemical and physiological effects. It is composed of three amino acids: leucine, arginine, and aminocaproic acid (AMC). This peptide has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Z-Leu-Arg-AMC hydrochloride involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Starting Materials
Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, 7-amino-4-methylcoumarin (AMC), HOBt, DIC, DMF, piperidine, trifluoroacetic acid (TFA), diethyl ether, dichloromethane (DCM), triisopropylsilane (TIPS), N,N-diisopropylethylamine (DIPEA), hydrochloric acid (HCl), ethanol
Reaction
1. Loading of Fmoc-Leu-OH onto Wang resin using DIC and HOBt in DMF., 2. Fmoc deprotection using 20% piperidine in DMF., 3. Coupling of Fmoc-Arg(Pbf)-OH using DIC and HOBt in DMF., 4. Fmoc deprotection using 20% piperidine in DMF., 5. Coupling of AMC using DIC and HOBt in DMF., 6. Cleavage of the peptide from the resin using TFA, TIPS, and water., 7. Purification of the crude peptide using preparative HPLC., 8. Hydrochloride salt formation using HCl in ethanol., 9. Final purification using reverse-phase HPLC.
Mécanisme D'action
The mechanism of action of Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride is not fully understood. However, it is believed that the peptide binds to specific receptors on the cell surface, which triggers a signaling cascade that leads to a variety of biochemical and physiological effects. Additionally, it is believed that the peptide has an effect on the expression of certain genes, which may lead to changes in cell behavior.
Effets Biochimiques Et Physiologiques
Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of several hormones, including insulin, glucagon, and growth hormone. Additionally, it has been shown to affect the expression of certain genes, which can lead to changes in cell behavior. Furthermore, it has been shown to have an effect on the activity of certain enzymes, which can lead to changes in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive peptide, and it is easy to synthesize using the SPPS technique. Additionally, it has a wide range of applications, and it is easy to store and handle. However, there are also some limitations to its use. For example, it is not very stable in solution and can degrade quickly if not stored correctly. Additionally, the peptide can be difficult to purify, and it is not very soluble in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride in scientific research. For example, it could be used to study the effects of peptide hormones on cell growth and development, as well as the effects of peptide hormones on gene expression. Additionally, it could be used to study the structure and function of enzymes, and to study the effects of peptides on signal transduction pathways. Furthermore, it could be used to study the effects of peptides on drug discovery and development. Finally, it could be used to study the effects of peptides on the immune system.
Applications De Recherche Scientifique
Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride is used in a variety of scientific research applications. It is used as a substrate in enzymatic assays, to study the structure and function of enzymes, and to study the biochemical and physiological effects of peptides. It is also used in drug discovery and development, as well as in the study of signal transduction pathways. Additionally, Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride has been used to study the effects of peptide hormones on cell growth and development.
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O6.ClH/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21;/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33);1H/t23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHZFAMMGDKHR-UKOKCHKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-Arg-AMC hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

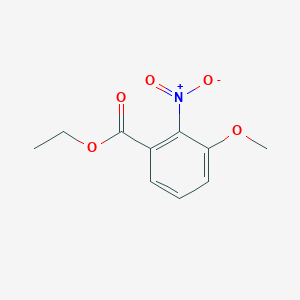







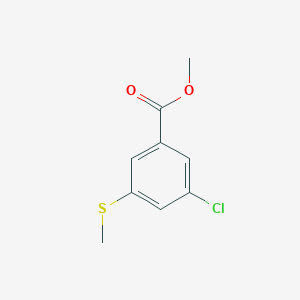

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)

